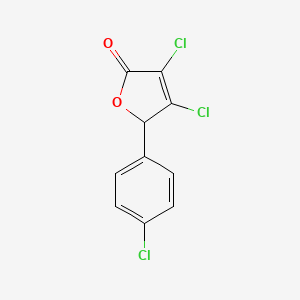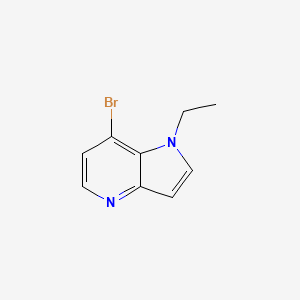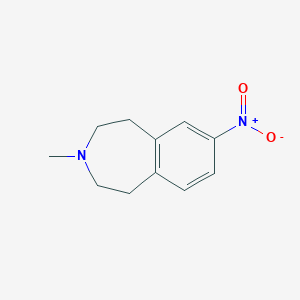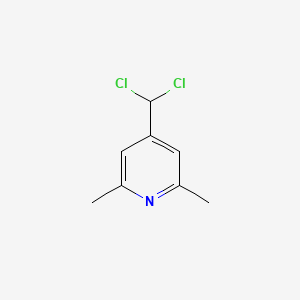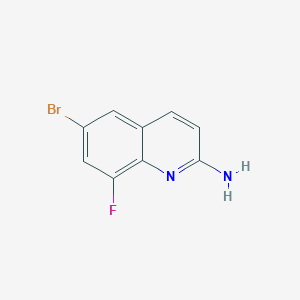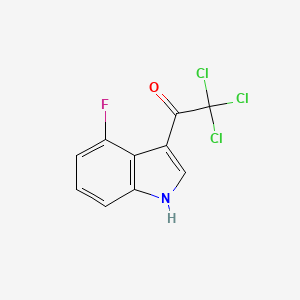
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3FNO It is characterized by the presence of a trichloromethyl group, a fluoro-substituted indole ring, and a ketone functional group
Métodos De Preparación
The synthesis of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone typically involves multiple steps. One common method includes the reaction of a compound containing a trichloromethyl group with a fluoro-substituted indole derivative. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include sodium hydride, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways and enzyme functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone can be compared to other similar compounds, such as:
2,2,2-Trichloro-1-(4-fluoro-3-phenyl)ethanone: Similar in structure but with a phenyl group instead of an indole ring.
2,2,2-Trichloro-1-(4-chloro-3-indolyl)ethanone: Contains a chloro-substituted indole ring instead of a fluoro-substituted one.
2,2,2-Trichloro-1-(4-fluoro-3-pyridyl)ethanone: Features a pyridyl ring instead of an indole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H5Cl3FNO |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(4-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)5-4-15-7-3-1-2-6(14)8(5)7/h1-4,15H |
Clave InChI |
HXPVUQILLDFQLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




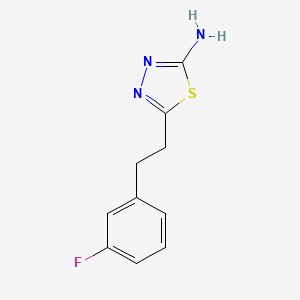
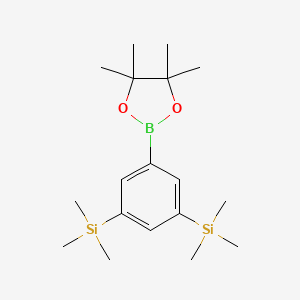
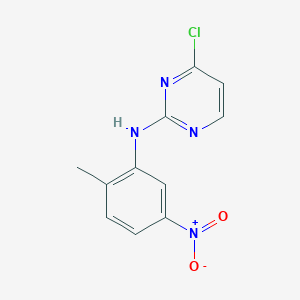

![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)

![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
